molecular formula C17H12BrN3O2 B12626830 Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester

Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester

Cat. No.: B12626830
M. Wt: 370.2 g/mol
InChI Key: VLTSJHJJKODINW-UHFFFAOYSA-N
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Description

Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (CAS 934290-86-5) is a heterocyclic aromatic compound featuring a pyrrolo[2,3-b]pyridine core fused with a benzoic acid ethyl ester moiety. Its molecular formula is C₁₇H₁₂BrN₃O₂, with a molecular weight of 370.2 g/mol . Key structural attributes include:

  • A 5-bromo substituent on the pyrrolopyridine ring, enhancing electrophilic reactivity.
  • A 3-cyano group, contributing to hydrogen-bond acceptor capacity and polarity.
  • An ethyl ester functional group at the 4-position of the benzoic acid, influencing solubility and metabolic stability.

Computed properties include an XLogP3 value of 3.6 (indicating moderate lipophilicity), a topological polar surface area (TPSA) of 67.9 Ų (suggesting moderate permeability), and four rotatable bonds conferring structural flexibility .

Properties

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

ethyl 4-(5-bromo-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate

InChI

InChI=1S/C17H12BrN3O2/c1-2-23-17(22)11-3-5-14(6-4-11)21-10-12(8-19)15-7-13(18)9-20-16(15)21/h3-7,9-10H,2H2,1H3

InChI Key

VLTSJHJJKODINW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor, followed by cyano group introduction through nucleophilic substitution. The final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₂BrN₃O₂
  • Molecular Weight : 322.157 g/mol
  • CAS Number : 934290-86-5
  • Structural Features : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity.

Medicinal Chemistry

Benzoic acid derivatives are often explored for their pharmacological properties. The specific compound under discussion has shown promise in various therapeutic areas:

  • Inhibition of Kinases : Research indicates that compounds similar to benzoic acid derivatives can act as inhibitors for specific kinases involved in cancer and neurodegenerative diseases. For instance, studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of JNK3 (c-Jun N-terminal kinase) which is implicated in neurodegeneration .
  • Antitumor Activity : The ethyl ester form has been investigated for its potential antitumor effects. Some studies have demonstrated that modifications in the pyrrolo[2,3-b]pyridine structure can enhance cytotoxicity against various cancer cell lines .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules:

  • Multitarget Inhibitors : Recent studies have utilized this compound in the synthesis of multitarget inhibitors that can simultaneously affect multiple pathways involved in disease progression . This approach is particularly beneficial in treating diseases that are resistant to single-target therapies.

Material Science

The unique structural properties of benzoic acid derivatives allow their use in materials science:

  • Polymer Chemistry : The ethyl ester can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that such modifications can lead to improved performance of polymers used in various industrial applications .

Case Study 1: JNK3 Inhibition

A study published in Nature detailed the synthesis of various pyrrolo[2,3-b]pyridine derivatives, including benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester. These compounds were tested for their ability to inhibit JNK3 activity in vitro. The results indicated a significant reduction in JNK3-mediated signaling pathways associated with neurodegenerative conditions .

Case Study 2: Antitumor Efficacy

In a pharmacological study published in Frontiers in Pharmacology, the antitumor properties of benzoic acid derivatives were examined using various cancer cell lines. The ethyl ester exhibited notable cytotoxic effects, leading to apoptosis in treated cells. The study concluded that further optimization could yield potent anticancer agents based on this scaffold .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolopyridine moiety is crucial for these interactions, as it can form hydrogen bonds and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Key Findings :

  • Bromine vs.
  • Cyano vs. Formyl: The 3-cyano group in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to the formyl-substituted analog, which is more reactive and prone to oxidation .

Heterocyclic and Ester Variants

Compound Name CAS Number Molecular Formula Substituents Key Differences
Benzoic acid,4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-, methyl ester 1235865-75-4 C₁₅H₁₁FN₂O₃ Fluoro, methyl ester Replaced ethyl ester with methyl ester; fluoro substituent increases electronegativity and may alter pharmacokinetics
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid,4-[(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-5-methyl-, ethyl ester 651744-02-4 C₁₉H₁₆FN₅O₄ Triazine core, fluoro Expanded heterocyclic system (triazine) increases complexity and potential for π-π stacking interactions

Key Findings :

  • Ester Group Variation : Methyl esters (e.g., CAS 1235865-75-4) generally exhibit faster hydrolysis rates than ethyl esters, impacting bioavailability .

Biological Activity

Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester (CAS No. 934290-86-5) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has a molecular formula of C17H12BrN3O2 and a molecular weight of 370.2 g/mol. The structure includes a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine derivative, which contributes to its biological properties.

PropertyValue
Molecular FormulaC17H12BrN3O2
Molecular Weight370.2 g/mol
CAS Number934290-86-5
Canonical SMILESCCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N

Antiproliferative Effects

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester have been shown to induce apoptosis in Colo320 cells with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in cell cycle regulation and apoptosis. The presence of the bromine atom and cyano group may enhance its binding affinity to target proteins involved in these pathways.

Study on Antiparasitic Activity

A study focused on the structural modifications of pyrrolo[2,3-b]pyridine derivatives demonstrated that certain substitutions can significantly alter their antiparasitic activity. For example, compounds with an N-methyl substitution showed increased potency against Plasmodium falciparum with EC50 values as low as 0.064 μM . This suggests that benzoic acid derivatives may also possess similar antiparasitic properties.

In Vivo Efficacy

In vivo studies on related compounds have shown promising results in mouse models for various diseases, indicating potential therapeutic applications for benzoic acid derivatives in infectious diseases and cancer .

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology : Administer the compound to rodents (IV/oral) and collect plasma samples at timed intervals. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Assess hepatotoxicity via ALT/AST levels and histopathology .

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